N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
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Overview
Description
N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes an anthracene moiety, a sulfonyl group, and a butanamide chain. Its complex structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields.
Mechanism of Action
Target of Action
The compound is known to possess an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions .
Mode of Action
The mode of action of this compound involves the functionalization of inert nonreactive C-H bonds . This is a powerful strategy for expedient chemical bonds, providing rapid access to desired products and synthetic targets . The compound’s N, O-bidentate directing group plays a key role in this process, promoting the formation of cyclometallated complexes .
Biochemical Pathways
The functionalization of c-h bonds could result in a reduction in waste and saving of materials/chemicals, as well as shortening the number of steps in chemical synthesis . This suggests that the compound may influence various biochemical pathways by altering the efficiency and economy of chemical reactions.
Result of Action
The compound’s ability to functionalize c-h bonds suggests it may have significant effects on molecular structures and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide. It’s worth noting that the functionalization of C-H bonds could be an environmentally benign approach, suggesting that the compound’s action may be influenced by green science principles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide typically involves multiple steps, including the introduction of the anthracene moiety, sulfonyl group, and butanamide chain. One common method involves the reaction of 9,10-anthraquinone with a sulfonyl chloride derivative under basic conditions to form the sulfonylated anthracene intermediate. This intermediate is then reacted with N-methylbutanamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-[(9,10-dioxo-2-anthracenyl)sulfonyl-methylamino]-N,N-dimethylbutanamide: This compound has a similar structure but with an additional methyl group on the butanamide chain.
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid: This compound has a carboxylic acid group instead of the amide group.
Uniqueness
N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-21-18(23)8-5-11-22(2)28(26,27)13-9-10-16-17(12-13)20(25)15-7-4-3-6-14(15)19(16)24/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSWNMBAQEMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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